1-(4-(1-(1,1-二氧代四氢噻吩-3-基)-3-甲基-6-苯基-1H-吡唑并[3,4-b]吡啶-4-甲酰)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold and a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound involves a complex assembly of multiple functional groups, including a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl group, and a piperazin-1-yl group .科学研究应用
分子相互作用和药效团模型该化合物已被研究其与大麻素受体的潜在相互作用,从而深入了解其分子相互作用和药效团模型的开发。这些研究有助于理解此类化合物如何选择性地结合和调节受体活性,为设计受体特异性药物提供了基础。研究表明该化合物具有适应特定受体位点的能力,表明其在针对大麻素受体的药物发现中的潜力(Shim 等,2002)。
合成和抗病毒活性该化合物的衍生物已被合成并评估其抗病毒活性。通过各种化学反应,研究人员开发出具有潜在抗病毒特性的相关化合物。这些研究不仅扩大了治疗剂的化学空间,还为针对各种病毒病原体合成和测试类似化合物提供了方法学基础(Attaby 等,2006)。
σ1 受体拮抗作用用于疼痛管理一种相关化合物因其 σ1 受体拮抗作用而被确定,已被重点作为疼痛管理的临床候选药物。这项研究强调了该化合物在疼痛治疗剂开发中的作用,强调其高水溶性、代谢稳定性和药代动力学特征,有利于通过调节 σ1 受体来治疗疼痛(Díaz 等,2020)。
大麻素受体的逆激动作用对该化合物对大麻素受体影响的研究表明其作为逆激动剂的潜力。这一特性对于理解该化合物在与传统激动剂相反的方向调节受体活性的作用至关重要,从而深入了解其在受体下调有益的疾病中的治疗潜力(Landsman 等,1997)。
抗菌和细胞毒活性对该化合物的含唑哌嗪衍生物的研究显示出有希望的抗菌和细胞毒活性。这些发现对于开发新的抗菌剂和癌症治疗剂至关重要,证明了该化合物在解决一系列生物靶标方面的多功能性(Gan 等,2010)。
作用机制
Target of Action
The primary target of the compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone affects various biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound’s ADME properties may be favorable, potentially leading to good bioavailability .
Result of Action
The activation of GIRK channels by 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the pathways involved .
安全和危害
属性
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-16-22-20(24(31)28-11-9-27(10-12-28)17(2)30)14-21(18-6-4-3-5-7-18)25-23(22)29(26-16)19-8-13-34(32,33)15-19/h3-7,14,19H,8-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIWBHRTCSTJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。